molecular formula C21H21N5O4 B3005643 ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-25-2

ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No.: B3005643
CAS No.: 877644-25-2
M. Wt: 407.43
InChI Key: IGGJCUFWNQCKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Effects on Adenosine Receptors

A key application of similar compounds involves their role as antagonists for human A3 adenosine receptors. For example, a series of compounds including 4-allyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-ones demonstrated high affinity and selectivity for hA3 ARs. Such compounds, including derivatives of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, could have therapeutic potential in targeting adenosine receptors (Baraldi et al., 2011).

Synthesis of Potential Metabolites

In the field of organic chemistry, the synthesis of potential metabolites of compounds like this compound is a significant area of research. The synthesis process involves creating derivatives of this compound, which can lead to the development of new pharmacologically active agents (Sunthankar et al., 1993).

Novel Synthesis Methods

Research also focuses on developing new methods for synthesizing compounds related to this compound. For instance, a study presented a new synthesis of hypoxanthines, starting with compounds like ethyl 4-acylamino-1H-imidazole-5-carboxylates (Nielsen & Pedersen, 1982).

Biological Evaluation and Cardiovascular Effects

Some studies have evaluated the cardiovascular effects of similar compounds, indicating potential applications in treating hypertension and other cardiovascular disorders. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives were assessed for their impact on blood pressure and heart rate, suggesting their use as antihypertensive agents (Touzeau et al., 2003).

Properties

IUPAC Name

ethyl 4-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-5-11-24-18(27)16-17(23(4)21(24)29)22-20-25(16)12-13(3)26(20)15-9-7-14(8-10-15)19(28)30-6-2/h5,7-10,12H,1,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGJCUFWNQCKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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